N-(4-cyanophenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide
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Description
N-(4-cyanophenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H16N6OS and its molecular weight is 364.43. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antitumor Applications
Synthesis and Antimicrobial Activity : A key intermediate, 2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide, was used for synthesizing new heterocyclic compounds incorporating the antipyrine moiety. These compounds demonstrated significant antimicrobial properties, suggesting the potential of derivatives of N-(4-cyanophenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide in developing new antimicrobial agents (Bondock, Rabie, Etman, & Fadda, 2008).
Antitumor Pyrimidine Derivatives : Research into pyrimidine derivatives, potentially similar in structure to the queried compound, highlighted their synthesis and cytotoxicity evaluation. These derivatives showed significant antitumor activity against various human tumor cell lines, underscoring the compound's relevance in the synthesis of antitumor agents (Masaret, 2021).
Insecticidal Applications
- Insecticidal Heterocycles Synthesis : The synthesis of innovative heterocycles incorporating a thiadiazole moiety, derived from related cyanoacetamide compounds, demonstrated insecticidal efficacy against the cotton leafworm. This suggests the potential of this compound derivatives in the development of new insecticidal compounds (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Heterocyclic Compound Synthesis
- Novel Heterocyclic Compounds : Various studies have utilized derivatives of the compound for synthesizing heterocyclic compounds with potential biological activities. These activities range from antimicrobial to antitumor, highlighting the compound's utility in medicinal chemistry research (Shams, Mohareb, Helal, & Mahmoud, 2010).
Properties
IUPAC Name |
N-(4-cyanophenyl)-2-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6OS/c1-12-7-13(2)24(23-12)16-8-18(21-11-20-16)26-10-17(25)22-15-5-3-14(9-19)4-6-15/h3-8,11H,10H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNZKQHFRUUIHAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)SCC(=O)NC3=CC=C(C=C3)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.